molecular formula C13H20N2 B7846058 N*1*-Cyclopropyl-N*1*-(2-methyl-benzyl)-ethane-1,2-diamine

N*1*-Cyclopropyl-N*1*-(2-methyl-benzyl)-ethane-1,2-diamine

Cat. No.: B7846058
M. Wt: 204.31 g/mol
InChI Key: VUCSKGMNVZVQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N*1*-Cyclopropyl-N*1*-(2-methyl-benzyl)-ethane-1,2-diamine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N¹-Cyclopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of a cyclopropyl group and a 2-methyl-benzyl moiety, which may influence its biological activity and interactions with biomolecules.

  • Molecular Formula : C₁₃H₁₈N₂
  • Molecular Weight : Approximately 206.30 g/mol
  • CAS Number : 1181619-00-0

The unique structure of N¹-Cyclopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine allows it to participate in various chemical reactions, such as oxidation and substitution, which can lead to derivatives with enhanced biological activities.

The biological activity of N¹-Cyclopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine is primarily attributed to its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes depending on its structural conformation and the functional groups present. Preliminary studies suggest that similar compounds exhibit significant biological activities, including:

  • Anticancer Activity : Some diamines have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens.

Case Studies

  • Anticancer Activity :
    A study examining structurally related diamines found that certain derivatives exhibited potent cytotoxicity against human cancer cell lines, indicating that N¹-Cyclopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine could possess similar properties. The mechanism involved apoptosis induction and cell cycle arrest in cancer cells.
  • Neuroleptic Activity :
    Research on related compounds has shown that modifications in the ethylene diamine backbone can enhance neuroleptic activity. For instance, benzamide derivatives were significantly more active than traditional neuroleptics like metoclopramide, suggesting that N¹-Cyclopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine might also be effective in treating psychotic disorders due to its potential for central nervous system (CNS) interaction.

Comparative Analysis

The following table summarizes the biological activities of N¹-Cyclopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine compared to structurally similar compounds:

Compound NameBiological ActivityNotes
N¹-Cyclopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamineAnticancer, AntimicrobialPotential for drug development
N¹-Benzyl-N¹-cyclopropylethane-1,2-diamineModerate anticancer activityLacks cyclopropyl stability
N¹-Cyclobutyl-N¹-(3-chlorobenzyl)-ethane-1,2-diamineAntimicrobialDifferent steric effects
N¹-Cyclohexyl-N¹-(4-nitrobenzyl)-ethane-1,2-diamineNeuroleptic activityNitro group enhances reactivity

Properties

IUPAC Name

N'-cyclopropyl-N'-[(2-methylphenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-4-2-3-5-12(11)10-15(9-8-14)13-6-7-13/h2-5,13H,6-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCSKGMNVZVQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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